![molecular formula C9H6BNO2S B15331859 (2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)
(2-Cyanobenzo[b]thiophen-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanobenzo[b]thiophen-6-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzo[b]thiophene ring system with a cyano substituent at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanobenzo[b]thiophen-6-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-cyanobenzo[b]thiophene using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Cyanobenzo[b]thiophen-6-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: Reaction with alcohols to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Esterification: Alcohols and acid catalysts.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
Chemistry: (2-Cyanobenzo[b]thiophen-6-yl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Biology and Medicine: The compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various biological activities, such as anticancer or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers. These materials have applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of (2-Cyanobenzo[b]thiophen-6-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the cyano and thiophene functionalities.
2-Thienylboronic Acid: Contains a thiophene ring but lacks the cyano substituent.
2-Cyanophenylboronic Acid: Contains a cyano group but lacks the thiophene ring.
Uniqueness: (2-Cyanobenzo[b]thiophen-6-yl)boronic acid is unique due to the presence of both the cyano and thiophene functionalities. These groups can influence the electronic properties and reactivity of the compound, making it a valuable building block in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H6BNO2S |
|---|---|
Molecular Weight |
203.03 g/mol |
IUPAC Name |
(2-cyano-1-benzothiophen-6-yl)boronic acid |
InChI |
InChI=1S/C9H6BNO2S/c11-5-8-3-6-1-2-7(10(12)13)4-9(6)14-8/h1-4,12-13H |
InChI Key |
ANGGSNXQBCPTOF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(S2)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)
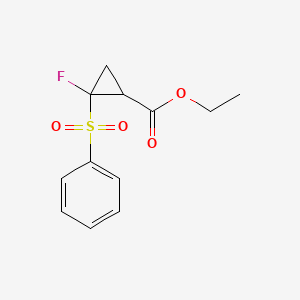
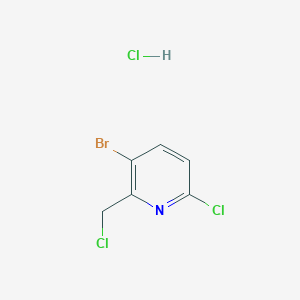
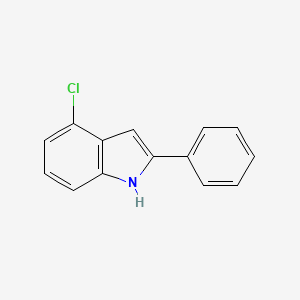


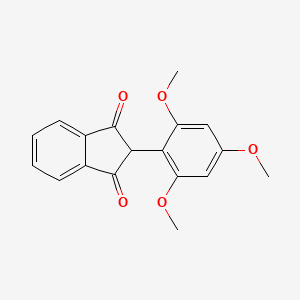
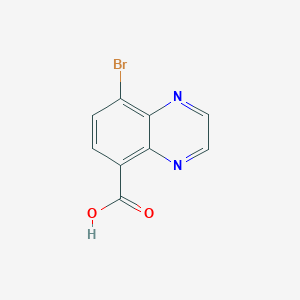
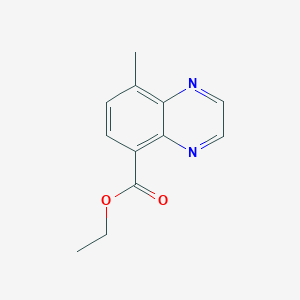


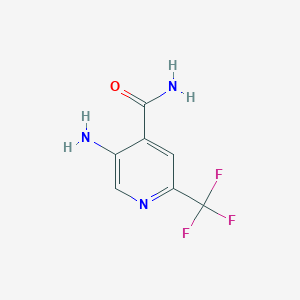
![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)
